molecular formula C11H20N2O3 B2765083 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane CAS No. 478647-20-0

3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane

Numéro de catalogue: B2765083
Numéro CAS: 478647-20-0
Poids moléculaire: 228.292
Clé InChI: LHJSYLNUEZBFED-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

The synthesis of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of tert-butyl carbamate with a suitable precursor to form the desired bicyclic structure . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the bicyclic ring system. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.

Analyse Des Réactions Chimiques

3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

Applications De Recherche Scientifique

3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparaison Avec Des Composés Similaires

3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and potential applications of this compound in various fields of research.

Activité Biologique

3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane (CAS Number: 335621-00-6) is a bicyclic compound featuring a unique structural framework that has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with orexin receptors and its implications in various therapeutic areas, including sleep disorders, anxiety, and cancer treatment.

Chemical Structure and Properties

The molecular formula of this compound is C11H20N2O3C_{11}H_{20}N_{2}O_{3}, with a molecular weight of approximately 228.29 g/mol. The compound features a tert-butyl protective group (Boc) at one end, which enhances its stability and solubility in biological systems.

PropertyValue
Molecular FormulaC11H20N2O3
Molecular Weight228.29 g/mol
CAS Number335621-00-6
AppearanceWhite to yellow solid
Purity≥ 95%

Orexin Receptor Antagonism

Research indicates that derivatives of this compound exhibit significant antagonistic activity against orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, appetite, and wakefulness. The antagonism of these receptors has therapeutic potential in treating conditions such as insomnia, anxiety disorders, and obesity-related issues .

Case Study: Orexin Receptor Antagonists
A study outlined in patent literature demonstrated that certain derivatives of this compound could effectively inhibit orexin receptor activity, suggesting their use in managing sleep disorders and potentially reducing cravings in addiction scenarios .

Anti-Cancer Properties

Recent investigations have explored the anti-cancer potential of this compound through its effects on Class I PI3-kinase enzymes, which play a crucial role in cellular signaling pathways associated with cancer progression. Compounds targeting these enzymes may inhibit tumor growth and proliferation by disrupting critical signaling pathways involved in cancer cell survival and growth .

Research Findings:
A review highlighted that modifications to the bicyclic structure could enhance the potency against specific PI3K isoforms while sparing others, thereby minimizing side effects associated with broader kinase inhibition .

The biological activity of this compound can be attributed to several mechanisms:

  • Orexin Receptor Modulation : By binding to orexin receptors, the compound can modulate neuropeptide activity, influencing behaviors related to sleep and appetite.
  • Inhibition of Kinase Activity : The compound's ability to selectively inhibit Class I PI3K enzymes suggests a mechanism through which it can exert anti-cancer effects by disrupting cancer cell signaling pathways.

Propriétés

IUPAC Name

tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-4-12-5-9(7-13)15-8/h8-9,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJSYLNUEZBFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC(C1)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5.60 g (17.6 mmol) of tert-butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate are dissolved in 100 ml of ethanol, 1.00 g of 10% palladium on activated carbon is added, and hydrogenation is carried out at 100° C. and 100 bar. The catalyst is filtered off with suction, and the filtrate is concentrated, whereupon 3.80 g (94.5% of theory) of pure product crystallize out.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.